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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06424439 methanesulfonate with other
prominent Diacylglycerol O-Acyltransferase 2 (DGATZ2) inhibitors. The information is curated for
researchers, scientists, and professionals in the field of drug development, with a focus on
presenting quantitative data, detailed experimental methodologies, and visual representations
of key biological pathways and workflows.

Executive Summary

Dipeacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of
triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic disorders
such as non-alcoholic steatohepatitis (NASH). PF-06424439 is a potent and selective small
molecule inhibitor of DGAT2. This guide compares its performance metrics with other DGAT2
inhibitors, including ervogastat (PF-06865571) and the antisense oligonucleotide IONIS-
DGAT2Rx (ION224).

Data Presentation
Table 1: In Vitro Potency of DGAT2 Inhibitors
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Compound Type Target IC50 (nM) Selectivity
Selective over
PF-06424439 Small Molecule Human DGAT2 14[1][2][3] DGAT1, MGAT1-
3[4]
Potent and
Ervogastat (PF- )
Small Molecule Human DGAT2 17.2[5] selective DGAT2
06865571) S
inhibitor[5]

IONIS-DGAT2Rx
(ION224)

Antisense

Oligonucleotide

Human DGAT?2

MRNA

Not Applicablet

Designed to be
highly specific for
DGAT2 mRNA

1As an antisense oligonucleotide, the potency of IONIS-DGAT2RX is typically measured by the

reduction in target mMRNA or protein expression rather than a direct enzymatic IC50 value.

Table 2: Preclinical Pharmacokinetics of DGAT2

Inhibitors
. Oral
) Administrat ] Clearance . .
Compound Species . Half-life (t'%) Bioavailabil
ion (CL) .
ity (F)
18
PF-06424439 Rat IV (1 mg/kg) 1.39 h[1][2] _ >100%][6]
mL/min/kg[6]
18
Dog - 1.2 h[6] _ >100%][6]
mL/min/kg[6]
Ervogastat
(PF Human Oral (5-1500 1.45-5.22
single dose m h[7
06865571) (sing ) 9 7l
) Biphasic: )
IONIS- Animals o High after SC
initial 0.5-0.8 o ]
DGAT2Rx (general S- IV/ISC ) - administratio
(ION224) ligo) h, terminal ]
oligo n
I 35-50 h[8]
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.medchemexpress.com/pf-06424439-methanesulfonate.html
https://www.medchemexpress.com/pf-06424439.html
https://www.selleckchem.com/products/pf-06424439.html
https://ir.ionis.com/static-files/abdfce17-c2a5-48ec-86a9-e95adaf8447f
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940817/
https://www.medchemexpress.com/pf-06424439-methanesulfonate.html
https://www.medchemexpress.com/pf-06424439.html
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://www.uspharmacist.com/article/new-drug-may-halt-fatty-liver-disease
https://pubmed.ncbi.nlm.nih.gov/7712663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066781/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Pharmacokinetic parameters for antisense oligonucleotides like IONIS-DGAT2Rx differ
significantly from small molecules. They typically exhibit long tissue half-lives.

Table 3: Clinical Efficacy of DGAT2 Inhibitors in
NASH/NAFLD
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. Key Efficacy
Compound Study Phase Population . Results
Endpoint
Combination with
clesacostat met
the primary
endpoint.
NASH resolution Ervogastat alone
Ervogastat (PF- Phase 2 (MIRNA  NASH with F2- or =1 stage did not meet the
06865571) trial) F3 fibrosis improvement in primary endpoint,
fibrosis though it showed
dose-dependent
reductions in
liver fat.[8][10]
[11][12]
-5.2% absolute
) Absolute reduction in liver
IONIS-DGAT2Rx NAFLD with o
Phase 2 ] reduction in liver fat vs. -0.6% for
(ION224) Type 2 Diabetes
fat (MRI-PDFF) placebo after 13
weeks.[4][13]
Met primary
endpoint at 90
mg and 120 mg
) doses at 51
=>2-point
o weeks. 44% of
) reduction in NAS )
MASH with F1- ) patients on 120
Phase 2 ] ) without ]
F3 fibrosis mg achieved

worsening of

fibrosis

>50% relative
reduction in liver
steatosis vs. 3%
for placebo.[14]
[15][16][17]

Experimental Protocols
In Vitro DGAT2 Activity Assay (Radiolabeled Method)
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This protocol describes a common method for determining the in vitro potency of DGAT2

inhibitors using a radiolabeled substrate.

Materials:

Enzyme source: Microsomes from cells overexpressing human DGAT2.

Substrates: 1,2-Dioleoyl-sn-glycerol, [**C]oleoyl-CoA.

Assay Buffer: e.g., 100 mM Tris-HCI (pH 7.5), 5 mM MgClz, 1 mg/mL BSA (fatty acid-free).
Inhibitor compound (e.g., PF-06424439) dissolved in DMSO.

Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/iv/iv).

Scintillation cocktail and scintillation counter.

Silica gel thin-layer chromatography (TLC) plates.

TLC mobile phase: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v).

Procedure:

Prepare a reaction mixture containing assay buffer, 1,2-dioleoyl-sn-glycerol (e.g., 100 uM),
and the DGAT2 enzyme source.

Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the
reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

Initiate the reaction by adding [**C]oleoyl-CoA (e.g., 10 uM).

Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction
is in the linear range.

Stop the reaction by adding the Stop Solution.

Add heptane and water to partition the lipids into the organic phase. Vortex and centrifuge to
separate the phases.
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e Spot the organic (upper) phase onto a silica gel TLC plate.
e Develop the TLC plate in the mobile phase to separate the triglycerides from other lipids.

 Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to the
triglyceride standard into a scintillation vial.

» Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

o Calculate the percent inhibition at each inhibitor concentration and determine the 1C50 value
by fitting the data to a dose-response curve.[13][17][18][19][20]

In Vivo Oral Fat Tolerance Test (OFTT) in Rodents

This protocol is used to assess the in vivo efficacy of DGAT inhibitors on postprandial
hypertriglyceridemia.

Materials:

o Rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).

Test inhibitor (e.g., PF-06424439) formulated for oral administration.

Vehicle control.

Lipid challenge: Corn oil or olive oil.

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

Triglyceride measurement Kkit.

Procedure:

o Fast the animals overnight (e.g., 12-16 hours) with free access to water.

o Collect a baseline blood sample (t=0) via tail snip or other appropriate method.

o Administer the test inhibitor or vehicle control orally (p.o.) via gavage.
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o After a set time (e.g., 30-60 minutes), administer the lipid challenge orally (e.g., 10 mL/kg
corn oil).

o Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6
hours).

e Process the blood samples to obtain plasma.
o Measure the triglyceride concentration in the plasma samples using a commercial kit.
o Plot the plasma triglyceride concentration over time for each treatment group.

o Calculate the area under the curve (AUC) for the triglyceride excursion and compare the
inhibitor-treated groups to the vehicle control group to determine the effect on postprandial
lipid absorption.[16][21][22][23][24][25]

Mandatory Visualization
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Caption: DGAT2 signaling in triglyceride synthesis and its regulation by SREBP-1c.
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Caption: Experimental workflow for an in vitro DGAT2 activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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